Smurf1-IN-A01

Description

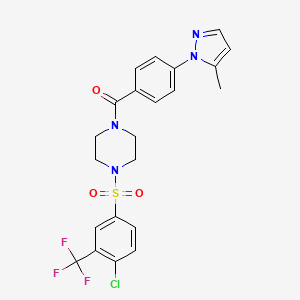

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[4-(5-methylpyrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClF3N4O3S/c1-15-8-9-27-30(15)17-4-2-16(3-5-17)21(31)28-10-12-29(13-11-28)34(32,33)18-6-7-20(23)19(14-18)22(24,25)26/h2-9,14H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYLTUDRXBNZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClF3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Smurf1-IN-A01: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Smurf1-IN-A01, a selective small molecule inhibitor of the E3 ubiquitin ligase Smad Ubiquitination Regulatory Factor 1 (Smurf1). Smurf1 is a critical negative regulator of Bone Morphogenetic Protein (BMP) signaling, and its inhibition presents a promising therapeutic strategy for conditions such as osteoporosis and other diseases characterized by dysregulated cellular signaling. This document details the molecular interactions, downstream signaling effects, and cellular consequences of this compound activity, supported by quantitative data and detailed experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction

Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT domain E3 ubiquitin ligase that plays a pivotal role in cellular homeostasis by targeting specific proteins for proteasomal degradation. A primary function of Smurf1 is the negative regulation of the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for bone formation, by targeting receptor-regulated Smads (R-Smads), particularly Smad1 and Smad5, for ubiquitination and subsequent degradation.[1][2] Dysregulation of Smurf1 activity has been implicated in various pathologies, including bone disorders, cancer, and fibrotic diseases.

This compound was identified through structure-based virtual screening as a potent and selective inhibitor of Smurf1.[1] It acts by competitively binding to Smurf1, thereby preventing the interaction with its substrates and inhibiting their degradation. This guide elucidates the core mechanism of action of this compound, presenting its effects on key signaling pathways and providing the necessary technical information for its application in research and drug development.

Core Mechanism of Action

This compound functions as a competitive inhibitor of Smurf1, specifically targeting its ability to interact with and ubiquitinate its substrates. The primary and most well-characterized mechanism of action involves the stabilization of Smad1 and Smad5, key mediators of the BMP signaling pathway.

Direct Inhibition of Smurf1 and Binding Affinity

This compound directly binds to the Smurf1 protein, preventing it from recognizing and binding to its target substrates. This inhibitory action has been quantified through various biophysical and biochemical assays.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | 3.664 nM | Surface Plasmon Resonance (SPR) | [3][4] |

| Binding Affinity (Kd) | 3.7 nM | Not Specified | [5][6][7] |

Stabilization of Smad1/5 and Enhancement of BMP Signaling

By inhibiting Smurf1-mediated ubiquitination, this compound leads to the accumulation of intracellular Smad1 and Smad5.[1] This stabilization enhances the cellular response to BMP ligands, such as BMP-2. Upon BMP-2 stimulation, the accumulated Smad1/5 are phosphorylated and can then translocate to the nucleus to regulate the transcription of target genes involved in osteoblast differentiation and bone formation.[1][8]

digraph "BMP_Signaling_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8, height=4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [arrowhead=normal, penwidth=1.5];

// Node Definitions

BMP2 [label="BMP-2", fillcolor="#4285F4", fontcolor="#FFFFFF"];

BMPR [label="BMP Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Smad1_5 [label="Smad1/5", fillcolor="#34A853", fontcolor="#FFFFFF"];

pSmad1_5 [label="p-Smad1/5", fillcolor="#FBBC05", fontcolor="#202124"];

Smad4 [label="Smad4", fillcolor="#34A853", fontcolor="#FFFFFF"];

Complex [label="p-Smad1/5-Smad4\nComplex", fillcolor="#FBBC05", fontcolor="#202124"];

Nucleus [label="Nucleus", shape=oval, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

Gene_Transcription [label="Gene Transcription\n(e.g., Runx2, Osterix)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Smurf1 [label="Smurf1", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Smurf1_IN_A01 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

BMP2 -> BMPR [label=" binds", fontsize=8, fontcolor="#202124"];

BMPR -> Smad1_5 [label=" phosphorylates", fontsize=8, fontcolor="#202124"];

Smad1_5 -> pSmad1_5;

pSmad1_5 -> Complex;

Smad4 -> Complex;

Complex -> Nucleus [label=" translocates to", fontsize=8, fontcolor="#202124"];

Nucleus -> Gene_Transcription [label=" activates", fontsize=8, fontcolor="#202124"];

Smurf1 -> Smad1_5 [label=" ubiquitinates", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee];

Smad1_5 -> Proteasome [label=" degradation", color="#EA4335", fontcolor="#EA4335", style=dashed];

Smurf1_IN_A01 -> Smurf1 [label=" inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee];

}

Diagram 2: Potential role of this compound in modulating NF-κB signaling through Smurf1 inhibition.

TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway shares components with the BMP pathway, notably the Smad proteins. While Smurf1 primarily targets BMP-specific Smads (Smad1/5), it can also interact with other components of the TGF-β pathway. This compound has been observed to have no significant effect on Smad2 or Smad3, which are the R-Smads for the TGF-β pathway.[8] However, the intricate crosstalk between these pathways suggests that long-term or context-dependent effects of Smurf1 inhibition on TGF-β signaling cannot be entirely ruled out.

Cellular and In Vivo Effects

The biochemical mechanism of this compound translates into observable cellular and physiological outcomes.

In Vitro Cellular Effects

Cell Line Concentration Incubation Time Observed Effect Reference C3H10T1/2 10 µM 24 h Attenuates the enhancement of ALP activity and Alizarin red S staining. [9] C2C12 2 µM 8 h Upregulation of Smad1/5 protein levels with rhBMP-2 stimulation. [10] MCF-7, T47D 10 µM 12 h Decreases ER alpha protein and ERE-luciferase activity. [9] RAW264.7 10 µM 30-60 min Blocked C-type lectin receptor-2d mediated degradation of MyD88 upon β-glucan stimulation. [9]

In Vivo Effects

Animal Model Dosage and Administration Observed Effect Reference Retinal degeneration model mice 10 µM, 2 µL, single intravitreal injection Alleviated retinal injury, reduced drusen-like spots, wider and straighter outer nuclear layers, down-regulated NLRP3, and inhibited IL-1β. [9] Injury-induced anterior subcapsular cataract (ASC) mouse model Anterior chamber injection (concentration not specified) Inhibited ASC formation and epithelial-mesenchymal transition (EMT). [8]

Experimental Protocols

The following are detailed methodologies for key experiments frequently used to characterize the mechanism of action of this compound.

In Vitro Ubiquitination Assay

This assay is used to determine the ability of Smurf1 to ubiquitinate its substrate (e.g., Smad1) in the presence or absence of this compound.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant human Smurf1

-

Recombinant human Smad1

-

Biotinylated ubiquitin

-

This compound

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels

-

PVDF membrane

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Set up the ubiquitination reaction by combining the E1 enzyme, E2 enzyme, biotinylated ubiquitin, Smad1, and Smurf1 in the reaction buffer.

-

Add this compound or vehicle (DMSO) to the respective reaction tubes.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with streptavidin-HRP to detect ubiquitinated proteins.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

```dot

digraph "Ubiquitination_Assay_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4, width=8, height=6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];

edge [arrowhead=normal, penwidth=1.5];

// Node Definitions

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Mix_Components [label="Mix Reaction Components:\nE1, E2, Smurf1, Smad1,\nBiotin-Ubiquitin, Buffer", fillcolor="#F1F3F4", fontcolor="#202124"];

Add_Inhibitor [label="Add this compound\nor Vehicle (DMSO)", fillcolor="#FBBC05", fontcolor="#202124"];

Add_ATP [label="Initiate with ATP", fillcolor="#34A853", fontcolor="#FFFFFF"];

Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"];

Stop_Reaction [label="Stop Reaction with\nSDS-PAGE Loading Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"];

SDS_PAGE [label="SDS-PAGE and\nWestern Blot", fillcolor="#F1F3F4", fontcolor="#202124"];

Detection [label="Detect Ubiquitinated Smad1\nwith Streptavidin-HRP", fillcolor="#4285F4", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

Start -> Mix_Components;

Mix_Components -> Add_Inhibitor;

Add_Inhibitor -> Add_ATP;

Add_ATP -> Incubate;

Incubate -> Stop_Reaction;

Stop_Reaction -> SDS_PAGE;

SDS_PAGE -> Detection;

Detection -> End;

}

References

- 1. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. webpath.med.utah.edu [webpath.med.utah.edu]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. protocols.io [protocols.io]

- 8. 4.5. Luciferase Reporter Assays [bio-protocol.org]

- 9. Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells [mdpi.com]

- 10. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Function of Smurf1-IN-A01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Function and Mechanism of Action

Smurf1-IN-A01 is a potent and selective inhibitor of Smad Ubiquitination Regulatory Factor 1 (Smurf1), an E3 ubiquitin ligase.[1][2][3] Its primary function is to disrupt the interaction between Smurf1 and its substrates, thereby preventing their ubiquitination and subsequent proteasomal degradation. The most well-characterized mechanism of this compound involves the inhibition of Smurf1-mediated degradation of Smad1 and Smad5, key downstream effectors of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][3] By stabilizing Smad1/5, this compound enhances the cellular response to BMP signaling.[1][3]

Beyond its role in the BMP pathway, emerging evidence suggests that this compound can also modulate other critical signaling cascades, including the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways, through its inhibitory action on Smurf1.[4][5] This multifaceted activity makes this compound a valuable tool for investigating the physiological and pathological roles of Smurf1 and a potential therapeutic agent for a range of conditions, including osteoporosis, age-related macular degeneration, and certain cancers.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, providing key metrics for its binding affinity and activity.

| Parameter | Value | Assay Conditions | Reference |

| Binding Affinity (Kd) | 3.664 nM | Biochemical assay | [1][3] |

| Binding Affinity (Kd) | 3.7 nM | Biochemical assay | [2] |

Note: IC50 and EC50 values from specific functional assays are not consistently reported in the reviewed literature.

Key Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes influenced by this compound, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: this compound inhibits Smurf1, preventing Smad1/5 degradation and enhancing BMP signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound | A01 | Smurf1 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 4. Smurf1: A possible therapeutic target in dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: The Smurf1 Inhibitor A01 and Its Role in Preventing Smad1/5 Degradation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the small molecule inhibitor A01, focusing on its mechanism of action in preventing the degradation of Smad1 and Smad5 proteins by targeting the E3 ubiquitin ligase Smurf1. This document details the underlying signaling pathways, quantitative data on inhibitor performance, and comprehensive experimental protocols for studying its effects.

Introduction: Smurf1 and the BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is crucial for a multitude of cellular processes, including embryonic development, osteoblast differentiation, and tissue homeostasis.[1][2] The intracellular signaling of this pathway is primarily mediated by Smad proteins. Upon BMP ligand binding to its receptor, receptor-regulated Smads (R-Smads), specifically Smad1 and Smad5, are phosphorylated and activated. These then form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes.[3][4]

The duration and intensity of BMP signaling are tightly controlled. One of the key negative regulators is the Smad ubiquitination regulatory factor-1 (Smurf1) , a HECT-type E3 ubiquitin ligase.[5][6] Smurf1 directly interacts with Smad1 and Smad5, mediating their polyubiquitination and subsequent degradation by the 26S proteasome.[1][3][6][7] This action terminates the BMP signal. Given its role in downregulating BMP signaling, Smurf1 has emerged as a significant pharmacological target for conditions where enhancing this pathway is desirable, such as in bone disorders.[8]

Smurf1-IN-A01 (A01) is a selective, high-affinity small molecule inhibitor of Smurf1.[9] It has been identified as a tool compound that effectively enhances BMP signaling by preventing the Smurf1-mediated degradation of Smad1/5.[8][10]

Mechanism of Action of A01

A01 exerts its effect by directly interfering with the protein-protein interaction between Smurf1 and its substrates, Smad1 and Smad5.

-

Targeting the Smurf1-Smad1/5 Interaction: Smurf1 possesses two WW domains that are responsible for recognizing and binding to a PPxY motif present in the linker region of Smad1 and Smad5.[3][6] A01 is designed to specifically block the WW1 domain of Smurf1, preventing it from interacting with Smad1/5.[8][11][12]

-

Inhibition of Ubiquitination: By disrupting this interaction, A01 inhibits the ability of Smurf1 to catalyze the attachment of ubiquitin chains to Smad1 and Smad5.[8][9]

-

Stabilization of Smad1/5: The prevention of ubiquitination leads to the stabilization of Smad1/5 protein levels within the cell.[8][11] This increases the available pool of these critical signaling molecules.

-

Enhancement of BMP Signaling: With elevated levels of Smad1/5, the cellular response to BMP ligands, such as BMP-2, is significantly enhanced.[10][13] This leads to increased phosphorylation of Smad1/5 (pSmad1/5), greater nuclear accumulation of the Smad complex, and potentiation of downstream gene expression and cellular responses, such as osteoblastic activity.[9][11][12][14]

Quantitative Data

The efficacy of A01 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative parameters.

Table 1: Binding Affinity and Inhibitory Potency of A01

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 3.664 nM | Not Specified | [10][11][13] |

| Binding Affinity (Kd) | 3.7 nM | Not Specified | [9] |

| IC50 | 230 nM | UbFluor Assay | [15] |

Table 2: Cellular Effects of A01 Treatment

| Cell Line | Treatment | Effect | Observation | Reference |

| C2C12 Myoblasts | A01 (concentration ladder) | Increased Alkaline Phosphatase (ALP) Activity | Gradual increase in ALP activity with increasing A01 concentration. | [11] |

| C2C12 Myoblasts | A01 (5 days) | Increased Intracellular Ca2+ | Significant potentiation of intracellular calcium accumulation. | [11] |

| MC3T3-E1 Osteoblasts | A01 + BMP-2 | Potentiated Osteoblastic Activity | Enhanced BMP-2-induced osteoblastic activity. | |

| Lens Epithelial Cells | A01 (in vivo) | Upregulation of Smad1/5 | Increased total protein levels of Smad1, Smad5, and pSmad1/5. | [12] |

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Caption: BMP signaling pathway and the inhibitory action of A01 on Smurf1-mediated Smad1/5 degradation.

Caption: Experimental workflow for an in vitro ubiquitination assay to test A01 efficacy.

References

- 1. Ubiquitin Ligase Smurf1 Mediates Tumor Necrosis Factor-induced Systemic Bone Loss by Promoting Proteasomal Degradation of Bone Morphogenetic Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasomal degradation of Smad1 induced by bone morphogenetic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMAD1/5 mediates bone morphogenetic protein 2-induced up-regulation of BAMBI expression in human granulosa-lutein cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sdbonline.org [sdbonline.org]

- 6. Regulation of Smad degradation and activity by Smurf2, an E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cooperative Inhibition of Bone Morphogenetic Protein Signaling by Smurf1 and Inhibitory Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective small molecule compounds increase BMP-2 responsiveness by inhibiting Smurf1-mediated Smad1/5 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. This compound | A01 | Smurf1 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. selleckchem.com [selleckchem.com]

- 14. Smurf1 Modulates Smad Signaling Pathway in Fibrotic Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

The Role of Smurf1-IN-A01 in Pancreatic Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of the small molecule inhibitor Smurf1-IN-A01 in modulating pancreatic cancer cell migration. Smad Ubiquitination Regulatory Factor 1 (Smurf1) is an E3 ubiquitin ligase that has been identified as a potential oncogene in pancreatic cancer, with its high expression correlating with poorer patient outcomes[1][2][3]. Smurf1 is implicated in various cellular processes, including cell migration and invasion, making it a promising therapeutic target[1][2][3]. This document summarizes the key quantitative data, detailed experimental protocols, and associated signaling pathways related to the inhibition of Smurf1 by this compound in the context of pancreatic cancer.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on pancreatic cancer cell lines have been quantified through various assays, primarily focusing on cell proliferation and migration. The available data is summarized below for two common pancreatic cancer cell lines: PANC-1 and CFPAC-1.

Table 1: IC50 Values of this compound on Pancreatic Cancer Cell Proliferation

| Cell Line | IC50 (µM) | Assay |

| PANC-1 | 41 | CCK-8 Assay |

| CFPAC-1 | 31 | CCK-8 Assay |

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.

Table 2: Effect of this compound on Pancreatic Cancer Cell Migration (Wound-Healing Assay)

| Cell Line | This compound Concentration (µmol/L) | Observation | Statistical Significance (p-value) |

| PANC-1 | 20 | Suppression of cell migration | < 0.05 |

| PANC-1 | 40 | Stronger suppression of cell migration | < 0.05 |

| CFPAC-1 | 20 | Suppression of cell migration | < 0.05 |

| CFPAC-1 | 40 | Stronger suppression of cell migration | < 0.05 |

Note: The migration was quantified relative to a control group (0 µmol/L this compound). The p-value indicates a statistically significant difference compared to the control.

Signaling Pathways

Smurf1 is a key regulator of cellular motility, primarily through its role in the ubiquitination and subsequent degradation of RhoA, a small GTPase that governs the formation of stress fibers and focal adhesions[4][5]. The inhibition of Smurf1 by this compound is hypothesized to disrupt this process, leading to an accumulation of RhoA and a subsequent reduction in cell migration.

Caption: Proposed signaling pathway of Smurf1 inhibition by this compound in pancreatic cancer cell migration.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on pancreatic cancer cell migration.

Cell Culture

-

Cell Lines: PANC-1 and CFPAC-1 human pancreatic cancer cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Wound-Healing Assay

This assay is used to assess cell migration in a two-dimensional confluent monolayer.

Caption: Workflow for the wound-healing migration assay.

Protocol:

-

Seed PANC-1 or CFPAC-1 cells in 6-well plates and culture until they form a confluent monolayer.

-

Create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.

-

Replace the medium with fresh DMEM containing 2% FBS and the desired concentrations of this compound (0, 20, and 40 µmol/L).

-

Capture images of the scratch at 0 hours and 24 hours using an inverted microscope.

-

The area of the wound is measured using image analysis software (e.g., ImageJ), and the percentage of wound closure is calculated to quantify cell migration.

Transwell Migration Assay

This assay assesses the migratory capacity of cells through a porous membrane, providing a more quantitative measure of migration.

Protocol:

-

Seed 5 x 10^4 PANC-1 or CFPAC-1 cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free DMEM.

-

Add DMEM containing 10% FBS as a chemoattractant to the lower chamber.

-

Add this compound at desired concentrations to the upper chamber.

-

Incubate the plate at 37°C for 24 hours.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the migrated cells with 0.1% crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as Smurf1 and RhoA.

Caption: General workflow for Western blot analysis.

Protocol:

-

Treat PANC-1 or CFPAC-1 cells with this compound (0, 20, and 40 µmol/L) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Smurf1 (e.g., Abcam, ab57573, 1:1000 dilution) or RhoA overnight at 4°C[1].

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Conclusion

The available evidence strongly suggests that this compound is a potent inhibitor of pancreatic cancer cell migration. Its mechanism of action is likely mediated through the inhibition of Smurf1's E3 ligase activity, leading to the stabilization of RhoA and a subsequent reduction in cellular motility. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of Smurf1 inhibition in pancreatic cancer. Future studies should focus on validating the effect of this compound on the RhoA pathway in pancreatic cancer cells and exploring its efficacy in in vivo models.

References

- 1. Expression of SMURF family in pancreatic cancer and its effect on cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMURF1 amplification promotes invasiveness in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Degradation of RhoA by Smurf1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Smurf1-IN-A01 for Retinal Degeneration Research

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal degenerative diseases, such as age-related macular degeneration (AMD), are characterized by progressive damage to the retina, often involving oxidative stress, inflammation, and cell death in retinal pigment epithelial (RPE) cells. Recent research has identified Smad ubiquitylation regulatory factor-1 (Smurf1), an E3 ubiquitin ligase, as a key player in these pathological processes.[1] Smurf1 is known to regulate various cellular pathways, including the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways, by targeting specific proteins for degradation.[2][3][4] Dysregulation of Smurf1 activity is implicated in conditions ranging from fibrosis to cancer.[2]

This guide focuses on Smurf1-IN-A01 (also known as A01), a potent and specific small molecule inhibitor of Smurf1.[1][5] We will explore its mechanism of action, summarize the preclinical data supporting its therapeutic potential in retinal degeneration, provide detailed experimental protocols, and outline the key signaling pathways involved.

This compound: Compound Profile

This compound is a selective inhibitor of the SMURF1 E3 ubiquitin-protein ligase.[6] Its primary function is to block the degradation of Smurf1 target proteins, thereby modulating their downstream signaling pathways.[7]

| Property | Value | Reference |

| Target | Smad ubiquitination regulatory factor-1 (Smurf1) | [5][6] |

| Binding Affinity (Kd) | 3.664 nM | [6][7] |

| Molecular Formula | C₂₂H₂₀ClF₃N₄O₃S | [6] |

| Molecular Weight | 512.93 g/mol | [6] |

Mechanism of Action and Signaling Pathways

Smurf1 is a HECT (Homologous to the E6-AP Carboxyl Terminus) type E3 ubiquitin ligase that catalyzes the final step of ubiquitination, attaching ubiquitin to target substrate proteins and marking them for proteasomal degradation.[4][8] this compound inhibits this catalytic activity.

Regulation of BMP and TGF-β Signaling

A primary role of Smurf1 is the negative regulation of the BMP signaling pathway. It directly targets receptor-regulated Smads (R-Smads), specifically Smad1 and Smad5, for ubiquitination and degradation.[1][9][10] This action dampens the cellular response to BMP ligands. Smurf1 can also target BMP and TGF-β receptors for degradation, often in cooperation with inhibitory Smads (I-Smads), further controlling these signaling cascades.[10][11] By inhibiting Smurf1, this compound stabilizes Smad1/5 levels, leading to enhanced BMP signaling responsiveness.[6][7]

Role in Oxidative Stress and Inflammation in RPE Cells

In the context of retinal degeneration, studies using human RPE cells (ARPE-19) have elucidated a critical inflammatory pathway. Oxidative stress, induced by agents like tert-butyl hydroperoxide (TBH), causes an upregulation of TGF-β1, which in turn increases the expression of Smurf1.[1] Elevated Smurf1 then promotes the activation of the NF-κB signaling pathway and the expression of the NLRP3 inflammasome, a key component in inflammatory responses, leading to the production of pro-inflammatory cytokines like IL-1β.[1] this compound directly intervenes in this cascade by inhibiting Smurf1, thereby suppressing the downstream activation of NF-κB and the NLRP3 inflammasome.[1]

Preclinical Data in Retinal Degeneration Models

This compound has demonstrated significant therapeutic potential in both in vitro and in vivo models of retinal degeneration.

In Vitro Efficacy in RPE Cells

In studies using the ARPE-19 cell line subjected to oxidative stress, this compound was shown to mitigate key pathological changes.[1]

| Model System | Key Findings with this compound Treatment | Reference |

| ARPE-19 Cells + TBH | Inhibited the expression of phosphorylated NF-κB (pNF-κB). | [1] |

| Suppressed the expression of NLRP3 and IL-1β. | [1] | |

| Exhibited an anti-epithelial-mesenchymal transition (anti-EMT) function. | [1] |

In Vivo Efficacy in a Mouse Model of Retinal Degeneration

A sodium iodate (B108269) (NaIO₃)-induced retinal degeneration model in C57BL/6J mice was used to assess the in vivo efficacy of this compound.[1] A single intravitreal injection of the compound yielded significant protective effects.[1][5]

| Model System | Key Findings with this compound Treatment | Reference |

| NaIO₃-induced Retinal Injury | Alleviated acute retinal injury and preserved retinal structure. | [1] |

| Resulted in wider and straighter outer nuclear layers. | [5] | |

| Reduced drusen-like spots in the retina. | [5] | |

| Decreased retinal cell death. | [1][5] | |

| Down-regulated inflammatory markers NLRP3 and IL-1β. | [1][5] |

Experimental Protocols

The following are representative protocols based on published research for investigating the effects of this compound.

In Vitro Oxidative Stress Model in ARPE-19 Cells

This protocol describes how to induce oxidative stress in RPE cells and treat them with this compound.

-

Cell Culture: Culture human ARPE-19 cells in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Plating: Seed cells in appropriate plates (e.g., 6-well plates for protein analysis) and allow them to reach 70-80% confluency.

-

Induction of Oxidative Stress: Starve cells in serum-free medium for 12 hours. Treat the cells with tert-butyl hydroperoxide (TBH) at a pre-determined optimal concentration (e.g., 200-400 µM) for 12-24 hours to induce injury.

-

Inhibitor Treatment: Pre-treat a parallel set of cells with this compound (e.g., 10 µM) for 1-2 hours before adding TBH. Maintain a vehicle control group (e.g., DMSO).

-

Endpoint Analysis:

-

Western Blot: Harvest cell lysates to analyze the protein levels of Smurf1, pNF-κB, NLRP3, and IL-1β. Use β-actin as a loading control.

-

Immunofluorescence: Fix cells to visualize changes in cell morphology (for EMT) and localization of target proteins.

-

qRT-PCR: Isolate RNA to measure the mRNA expression levels of inflammatory genes.

-

In Vivo Retinal Degeneration Mouse Model

This protocol outlines the induction of retinal degeneration in mice and subsequent treatment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Animal Model: Use adult C57BL/6J mice (8-10 weeks old).

-

Induction of Retinopathy: Administer a single tail vein injection of sodium iodate (NaIO₃) dissolved in sterile saline. A typical dose is 25-35 mg/kg.

-

Inhibitor Administration: Immediately following NaIO₃ injection, perform a single intravitreal injection. Under anesthesia, inject 2 µL of 10 µM this compound into one eye using a 33-gauge Hamilton syringe. Inject the contralateral eye with a vehicle control.

-

Post-Procedure Monitoring: Monitor the animals for a set period (e.g., 7 or 14 days). Fundus imaging can be used to observe changes like drusen formation in living animals.

-

Tissue Collection and Analysis:

-

Euthanize the mice and enucleate the eyes.

-

Histology: Fix eyes in 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess retinal structure, particularly the thickness of the outer nuclear layer (ONL).

-

Immunohistochemistry/Western Blot: Prepare retinal tissue lysates or cryosections to analyze the expression of inflammatory proteins (NLRP3, IL-1β).

-

Cell Death Assay: Use TUNEL staining on retinal sections to quantify apoptotic cells.

-

Summary and Future Directions

The available evidence strongly suggests that Smurf1 is a pro-inflammatory and pro-degenerative factor in the retina under conditions of oxidative stress.[1] Its inhibition by this compound presents a promising therapeutic strategy. The compound has been shown to preserve retinal structure, reduce cell death, and suppress key inflammatory pathways in relevant preclinical models.[1][5]

Future research should focus on:

-

Conducting dose-response and pharmacokinetic studies to optimize delivery and dosage.

-

Evaluating the long-term efficacy and safety of Smurf1 inhibition.

-

Testing the therapeutic potential of this compound in other models of retinal disease, such as those for diabetic retinopathy or retinitis pigmentosa.

-

Further elucidating the full range of Smurf1 substrates in RPE cells to better understand its role in retinal homeostasis and disease.

References

- 1. Smurf1: A possible therapeutic target in dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are SMURF1 antagonists and how do they work? [synapse.patsnap.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. Inhibiting Smurf1: Biological and Mechanistic Approach - ProQuest [proquest.com]

- 9. uniprot.org [uniprot.org]

- 10. Cooperative Inhibition of Bone Morphogenetic Protein Signaling by Smurf1 and Inhibitory Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMURF1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biological Activity of Smurf1-IN-A01

Authored for Researchers, Scientists, and Drug Development Professionals

December 4, 2025

Introduction: Targeting the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in regulating a vast array of biological processes. Within this system, E3 ubiquitin ligases confer substrate specificity, making them attractive targets for therapeutic intervention. Smad ubiquitination regulatory factor-1 (Smurf1), a HECT domain-containing E3 ubiquitin ligase, has emerged as a key regulator in multiple signaling networks, including the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) pathways.[1][2] Dysregulation of Smurf1 activity is implicated in various pathologies such as cancer, fibrosis, and inflammatory diseases.[2]

Smurf1-IN-A01 is a potent and selective small molecule inhibitor of Smurf1.[3][4][5] This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing its mechanism of action to support ongoing research and drug development efforts.

Section 1: Core Mechanism of Action

This compound functions by directly binding to Smurf1 and inhibiting its E3 ligase activity.[2] This inhibition prevents Smurf1 from catalyzing the transfer of ubiquitin to its target protein substrates, thereby rescuing them from proteasomal degradation.[2]

Modulation of BMP/Smad Signaling

The primary and most well-characterized mechanism of Smurf1 involves the negative regulation of the BMP signaling pathway.[6] Smurf1 targets the receptor-regulated Smads (R-Smads), specifically Smad1 and Smad5, for ubiquitination and subsequent degradation.[1][6][7] This action attenuates the cellular response to BMP ligands.

This compound directly counteracts this process. By inhibiting Smurf1, the inhibitor prevents the degradation of Smad1 and Smad5, leading to their accumulation and an enhanced, more sustained BMP signaling response.[4][5] This potentiation of BMP signaling is foundational to its therapeutic potential in conditions like osteoporosis, where enhanced osteoblastic activity is desired.[5]

Caption: this compound inhibits Smurf1, preventing p-Smad1/5 degradation and enhancing BMP signaling.

Involvement in Other Signaling Pathways

Beyond the canonical BMP pathway, Smurf1 interacts with a variety of other signaling molecules. Consequently, this compound can exert broader biological effects:

-

TGF-β Signaling: Smurf1 can target the TGF-β type I receptor for degradation, thereby acting as an antagonist of TGF-β signaling.[6]

-

JNK Signaling: Smurf1 promotes the ubiquitination and turnover of MEKK2, a kinase upstream of the JNK signaling cascade.[7] Loss of Smurf1 function leads to MEKK2 accumulation and activation of JNK signaling, sensitizing osteoblasts to BMP.[7]

-

NF-κB Pathway: In models of retinal degeneration, this compound was shown to inhibit the expression of phosphorylated NF-κB (pNF-κB), the NLRP3 inflammasome, and IL-1β, suggesting a role in modulating inflammatory responses.[3][8]

-

RhoA Pathway: Smurf1 targets the small GTPase RhoA, a key regulator of cytoskeletal dynamics, for degradation, thereby influencing cell migration.[9]

Section 2: Quantitative Biological Data

The activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key data available.

Table 1: Binding Affinity of this compound

| Parameter | Value | Source(s) |

| Binding Affinity (Kd) | 3.664 nM - 3.7 nM | [4][5][10] |

Table 2: Summary of In Vitro Biological Activities

| Cell Line | Concentration | Duration | Key Findings | Source(s) |

| RAW264.7 (Macrophage) | 10 µM | 30-60 min | Blocked C-type lectin receptor-2d mediated degradation of MyD88. | [3] |

| C3H10T1/2 (Mesenchymal) | 10 µM | 24 h | Attenuated the enhancement of ALP activity and Alizarin red S staining. | [3] |

| MCF-7, T47D (Breast Cancer) | 10 µM | 12 h | Decreased Estrogen Receptor alpha protein and ERE-luciferase activity. | [3] |

| C2C12, MC3T3-E1 (Myoblast, Osteoblast) | Not specified | Not specified | Potentiated BMP-2-induced osteoblastic activity. | |

| PANC-1, CFPAC-1 (Pancreatic Cancer) | Not specified | Not specified | Suppressed cell migration in a wound-healing assay. | [11] |

| HDMECs (Endothelial) | 2 µM | Not specified | Led to a significant increase in WNK1 expression. | [12] |

Table 3: Summary of In Vivo Biological Activities

| Animal Model | Dosage & Administration | Key Findings | Source(s) |

| Mouse Model of Retinal Degeneration (NaIO₃-induced) | 10 µM (2 µL), single intravitreal injection | Alleviated retinal injury, reduced drusen-like spots, down-regulated NLRP3, and inhibited IL-1β. | [3][8] |

| Mouse Model of Fibrotic Cataract (Injury-induced) | Not specified, anterior chamber injection | Inhibited anterior subcapsular cataract formation and suppressed epithelial-mesenchymal transition (EMT). | [1][13] |

Section 3: Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of this compound.

In Vivo Model of Fibrotic Cataract

-

Animal Model: Adult C57BL/6 mice (6-8 weeks old) are used.[13]

-

Anesthesia: Mice are anesthetized via an intraperitoneal injection of pentobarbital (B6593769) sodium (50 mg/kg). Topical proparacaine (B1679620) hydrochloride is used for local anesthesia of the eye.[13]

-

Cataract Induction: A standardized injury is made to the anterior lens capsule to induce anterior subcapsular cataract (ASC) formation.[13]

-

Inhibitor Administration: this compound is administered via injection into the anterior chamber of the eye.[1]

-

Analysis: The volume of subcapsular opacity is determined using whole-mount immunofluorescence of the lens anterior capsules. Protein levels are assessed by methods such as Simple Western analysis, and global gene expression changes are examined via RNA sequencing.[13]

In Vivo Model of Retinal Degeneration

-

Animal Model: C57BL/6J mice are used.[8]

-

Disease Induction: Retinal degeneration is induced by a single tail vein injection of sodium iodate (B108269) (NaIO₃).[8]

-

Inhibitor Administration: this compound (10 µM solution, 2 µL) is injected directly into the vitreous cavity using a micro-syringe.[3][8]

-

Analysis: Retinal structure is evaluated through in-life imaging and post-mortem histology. Cell death and inflammation markers (e.g., NLRP3, IL-1β) are quantified to assess the therapeutic effect.[3][8]

Cell Migration (Wound-Healing) Assay

-

Cell Culture: Pancreatic cancer cells (e.g., PANC-1, CFPAC-1) are cultured to form a confluent monolayer in appropriate culture plates.[11]

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" through the cell monolayer.

-

Treatment: The cells are washed to remove debris, and fresh media containing this compound at the desired concentration (or a vehicle control) is added.

-

Imaging and Analysis: The wound area is imaged at time zero and at subsequent time points. The rate of cell migration into the wound area is quantified and compared between the treated and control groups to determine the effect of the inhibitor.[11]

Caption: A typical workflow for testing this compound's effects on cultured cells.

Conclusion and Future Directions

This compound is a high-affinity inhibitor of the Smurf1 E3 ubiquitin ligase that demonstrates significant biological activity across multiple preclinical models. Its primary mechanism of stabilizing Smad1/5 to enhance BMP signaling provides a strong rationale for its investigation in bone disorders like osteoporosis. Furthermore, its ability to modulate fibrosis, cancer cell migration, and inflammation highlights its potential in a broader range of therapeutic areas.[1][3] The data and protocols summarized herein provide a solid foundation for researchers and drug developers to further explore the therapeutic utility of targeting Smurf1. Future work should focus on elucidating its complete substrate profile, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in more advanced disease models.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. What are SMURF1 antagonists and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. uniprot.org [uniprot.org]

- 7. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Smurf1: A possible therapeutic target in dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Smurf1 Modulates Smad Signaling Pathway in Fibrotic Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

Smurf1-IN-A01: A Potential Anabolic Therapeutic for Osteoporosis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Osteoporosis is a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration, leading to an increased risk of fracture. Current therapeutic strategies are predominantly anti-resorptive, which limit further bone loss but have a modest effect on rebuilding the compromised skeleton. A significant unmet need exists for anabolic agents that can stimulate new bone formation. Smad Ubiquitination Regulatory Factor 1 (Smurf1), an E3 ubiquitin ligase, has emerged as a key negative regulator of osteoblast function and bone formation. Smurf1 promotes the degradation of crucial pro-osteogenic factors, thereby inhibiting the signaling pathways essential for bone anabolism. Smurf1-IN-A01 is a potent and selective small molecule inhibitor of Smurf1 that presents a promising therapeutic strategy for osteoporosis by augmenting bone morphogenetic protein (BMP) signaling and enhancing osteoblast activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its investigation.

The Role of Smurf1 in Bone Homeostasis

Smurf1 is a HECT domain E3 ubiquitin ligase that plays a critical physiological role in suppressing the activity of osteoblasts, the cells responsible for bone formation.[1][2] Genetic studies in mice have demonstrated that the disruption of the Smurf1 gene leads to an age-dependent increase in bone mass due to enhanced osteoblast activity.[2][3] Conversely, overexpression of Smurf1 in osteoblasts results in a significant reduction in trabecular bone volume and bone formation rates.[4][5]

Smurf1 exerts its anti-anabolic effects by targeting several key pro-osteogenic proteins for ubiquitination and subsequent proteasomal degradation. These substrates include:

-

Runx2 (Runt-related transcription factor 2): A master transcription factor essential for osteoblast differentiation. Smurf1 directly interacts with and mediates the degradation of Runx2.[1][6][7]

-

Smad1 and Smad5: Intracellular signaling molecules downstream of the Bone Morphogenetic Protein (BMP) receptors. Smurf1 promotes the degradation of Smad1 and Smad5, thereby attenuating BMP signaling, which is crucial for osteogenesis.[1][4][5]

-

MEKK2 (MAP/ERK Kinase Kinase 2): An upstream kinase in the JNK signaling cascade. Smurf1-mediated degradation of MEKK2 is another mechanism by which it negatively regulates osteoblast activity.[2][3]

-

JunB: A member of the AP-1 family of transcription factors that stimulates mesenchymal stem cell (MSC) proliferation and differentiation into osteoblasts. Smurf1 targets JunB for degradation.[8]

By targeting these critical signaling nodes, Smurf1 effectively acts as a brake on bone formation. Therefore, inhibiting Smurf1 activity is a rational approach to unleash the full anabolic potential of osteoblasts.

This compound: A Potent Inhibitor of Smurf1

This compound (also known as A01) is a high-affinity, selective inhibitor of the Smurf1 E3 ubiquitin ligase.[9] It has been identified as a promising candidate for therapeutic development in diseases characterized by insufficient bone formation, such as osteoporosis.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the effects of Smurf1 modulation in preclinical models.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 3.664 nM | [10] |

| IC50 (UbFluor Assay, Smurf1 HECT domain) | ~500 nM | [11] |

| IC50 (UbFluor Assay, Smurf1C2 chimera) | 140 nM (Compound 1, an analog) | [12] |

| IC50 (UbFluor Assay, Smurf1C2 chimera) | 3.1 µM (Compound 2, an analog) | [12] |

Table 1: In Vitro Activity of this compound and Analogs

| Cell Line | Treatment | Effect | Reference |

| C3H10T1/2 cells | 10 µM this compound for 24h | Attenuates the enhancement of ALP activity and Alizarin Red S staining | [9] |

Table 2: In Vitro Cellular Activity of this compound

| Model | Genetic Modification | Key Findings | Reference |

| Smurf1 Knockout Mice | Smurf1-/- | Age-dependent increase in bone mass; Enhanced osteoblast activity | [2][3] |

| Smurf1 Transgenic Mice | Overexpression of Smurf1 in osteoblasts | ~33% reduction in trabecular bone volume (BV/TV) at 3 months | [4] |

| Ovariectomized (OVX) Mice | Local administration of conditioned media from Smurf1-silenced MSCs | 50% reduction in trabecular bone loss after 4 weeks | [13][14] |

| Ovariectomized (OVX) Mice (CM from Smurf1-silenced MSCs) | Micro-CT Analysis | Significant increase in Bone Volume/Total Volume (BV/TV) ratio | [13] |

Table 3: In Vivo Effects of Smurf1 Modulation in Mouse Models of Osteoporosis

Signaling Pathways and Experimental Workflows

Smurf1 Signaling Pathway in Osteoblasts

The following diagram illustrates the central role of Smurf1 in negatively regulating osteoblast function. Smurf1 targets key transcription factors and signaling proteins for degradation, thereby inhibiting osteogenic gene expression and bone formation.

Caption: Smurf1 negatively regulates key pro-osteogenic signaling pathways.

Mechanism of Action of this compound

This compound directly binds to Smurf1, inhibiting its E3 ligase activity. This prevents the ubiquitination and subsequent degradation of Smurf1's pro-osteogenic substrates, leading to their accumulation and enhanced signaling, ultimately promoting bone formation.

Caption: this compound inhibits Smurf1, leading to substrate accumulation.

Experimental Workflow: In Vitro Osteogenic Differentiation Assay

A common workflow to assess the pro-osteogenic potential of compounds like this compound involves culturing osteoprogenitor cells and measuring markers of differentiation and mineralization.

Caption: Workflow for in vitro assessment of osteogenic potential.

Detailed Experimental Protocols

In Vitro Ubiquitination Assay

This assay is used to determine if a protein of interest is a substrate for Smurf1-mediated ubiquitination and to assess the inhibitory effect of this compound.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant His-tagged Smurf1

-

Recombinant GST-tagged substrate protein (e.g., Runx2, Smad1)

-

Ubiquitin

-

ATP solution

-

Ubiquitination reaction buffer

-

This compound

-

SDS-PAGE gels and Western blotting reagents

-

Anti-GST and anti-ubiquitin antibodies

Procedure:

-

Prepare a reaction mixture containing E1, E2, ubiquitin, ATP, and reaction buffer.

-

Add the GST-tagged substrate protein and His-tagged Smurf1.

-

For inhibition studies, pre-incubate Smurf1 with varying concentrations of this compound before adding to the reaction mixture.

-

Initiate the reaction by adding ATP and incubate at 30°C for 1-2 hours.[15]

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot analysis. Probe with an anti-GST antibody to detect the substrate and an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains. An increase in high molecular weight species of the substrate in the presence of Smurf1, which is reduced by this compound, indicates successful inhibition.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its activity can be measured biochemically or visualized by staining.

Materials:

-

Osteoprogenitor cells (e.g., MC3T3-E1) cultured in multi-well plates

-

Osteogenic induction medium

-

This compound

-

Cell lysis buffer (e.g., Triton X-100 based)

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

-

Stop solution (e.g., NaOH)

-

For staining: ALP staining kit (e.g., containing Naphthol AS-MX phosphate and Fast Blue RR salt)

-

Plate reader (for biochemical assay)

-

Microscope (for staining)

Procedure (Biochemical Assay):

-

Culture cells with osteogenic induction medium and different concentrations of this compound for 3-7 days.

-

Wash the cells with PBS and lyse them.

-

Add pNPP substrate to the cell lysates and incubate at 37°C.

-

Stop the reaction and measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein concentration in each sample.

Alizarin Red S Staining for Mineralization

Alizarin Red S stains calcium deposits, providing a qualitative and quantitative measure of matrix mineralization, a late-stage marker of osteoblast differentiation.

Materials:

-

Differentiated osteoblast cultures (typically 14-21 days)

-

10% neutral buffered formalin or 4% paraformaldehyde

-

Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)

-

Destaining solution (e.g., 10% cetylpyridinium (B1207926) chloride)

-

Microscope

-

Plate reader (for quantification)

Procedure:

-

Wash the cell cultures with PBS and fix with formalin for 15-30 minutes.

-

Rinse the fixed cells with deionized water.

-

Add the Alizarin Red S solution and incubate for 20-45 minutes at room temperature.

-

Aspirate the staining solution and wash thoroughly with deionized water to remove excess stain.

-

For qualitative analysis, visualize the orange-red mineralized nodules under a microscope.

-

For quantification, add the destaining solution, incubate to elute the stain, and measure the absorbance of the supernatant at approximately 570 nm.

Conclusion and Future Directions

This compound represents a promising, targeted anabolic approach for the treatment of osteoporosis. By inhibiting a key negative regulator of osteoblast function, this small molecule has the potential to stimulate new bone formation and restore skeletal integrity. The preclinical data from genetic models are highly encouraging, demonstrating that a reduction in Smurf1 activity leads to a significant increase in bone mass.

Further research is required to fully elucidate the therapeutic potential of this compound. This includes comprehensive dose-response studies in various in vitro and in vivo models of osteoporosis to establish optimal dosing and treatment regimens. Pharmacokinetic and pharmacodynamic studies will be crucial to understand its absorption, distribution, metabolism, and excretion profiles. Long-term efficacy and safety studies in relevant animal models are also necessary before advancing to clinical trials. The development of this compound and other Smurf1 inhibitors could herald a new era of anabolic therapies for osteoporosis and other bone loss disorders.

References

- 1. Smurf Control in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitin ligase Smurf1 controls osteoblast activity and bone homeostasis by targeting MEKK2 for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smurf1 Inhibits Osteoblast Differentiation and Bone Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Smurf1 inhibits osteoblast differentiation and bone formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. E3 ubiquitin ligase Smurf1 mediates core-binding factor alpha1/Runx2 degradation and plays a specific role in osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Smurf1 Inhibits Mesenchymal Stem Cell Proliferation and Differentiation into Osteoblasts through JunB Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. Selective Smurf1 E3 ligase inhibitors that prevent transthiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Paracrine activity of Smurf1-silenced mesenchymal stem cells enhances bone regeneration and reduces bone loss in postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Paracrine activity of Smurf1-silenced mesenchymal stem cells enhances bone regeneration and reduces bone loss in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Smurf1-mediated Axin Ubiquitination Requires Smurf1 C2 Domain and Is Cell Cycle-dependent - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Smurf1 Inhibition in Mitigating Fibrotic Cataract: A Technical Overview

For Immediate Release

WUXI, China – December 4, 2025 – A growing body of evidence highlights the critical role of Smad ubiquitination regulatory factor 1 (Smurf1) in the pathogenesis of fibrotic cataracts, such as anterior subcapsular cataract (ASC) and posterior capsular opacification (PCO). Research demonstrates that inhibiting Smurf1 with the small molecule compound, Smurf1-IN-A01, can significantly attenuate the molecular and cellular processes leading to lens opacification. This technical guide provides an in-depth analysis of the mechanism, quantitative effects, and experimental methodologies underlying the therapeutic potential of this compound in treating fibrotic cataracts.

Fibrotic cataracts are primarily caused by the aberrant proliferation, migration, and epithelial-mesenchymal transition (EMT) of lens epithelial cells (LECs).[1][2][3] The Transforming Growth Factor-β (TGF-β) signaling pathway is a well-established driver of these pathological changes.[4][5][6] Smurf1, an E3 ubiquitin ligase, has been identified as a key regulator within this pathway, making it a promising target for therapeutic intervention.[1][7][8]

Core Signaling Pathway: Smurf1's Role in Cataract Formation

Smurf1 promotes the degradation of key signaling proteins, specifically Smad1 and Smad5, which are crucial components of the Bone Morphogenetic Protein (BMP) pathway—a pathway known to counteract the fibrotic effects of TGF-β signaling.[1][5][7] In fibrotic conditions, Smurf1 is often upregulated, leading to increased degradation of Smad1/5 and thereby promoting the pro-fibrotic TGF-β signaling cascade.[1][7]

The inhibitor, this compound, works by blocking the E3 ligase activity of Smurf1.[7][8] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of Smad1 and Smad5.[4][7] The resulting stabilization and accumulation of total and phosphorylated Smad1/5 (pSmad1/5) enhances BMP signaling, which in turn suppresses the proliferation, migration, and EMT of LECs, ultimately inhibiting the formation of fibrotic plaques on the lens capsule.[1][7]

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vivo animal models and in vitro cell culture systems. The following tables summarize the key findings from a study utilizing an injury-induced mouse model of anterior subcapsular cataract.[1][7]

Table 1: In Vivo Efficacy of this compound in a Mouse Model of ASC

| Parameter | Control Group (Vehicle) | A01-Treated Group | Outcome | Citation |

| Plaque Volume | Normalized to 100% | Significantly Reduced | Inhibition of fibrotic plaque formation | [1][7] |

| α-SMA Volume | Normalized to 100% | Significantly Suppressed | Attenuation of EMT | [1] |

| Fibronectin Protein Level | Baseline | Downregulated | Inhibition of EMT marker | [1] |

| N-cadherin Protein Level | Baseline | Downregulated | Inhibition of EMT marker | [1] |

| E-cadherin Protein Level | Baseline | Upregulated | Preservation of epithelial cell marker | [1] |

Table 2: In Vivo Impact of this compound on Smad Signaling

| Protein | Control Group (Vehicle) | A01-Treated Group | Outcome | Citation |

| Total Smad1 | Baseline | Upregulated | Stabilization of Smad1 | [1][7] |

| Total Smad5 | Baseline | Upregulated | Stabilization of Smad5 | [1][7] |

| Phosphorylated Smad1/5 | Baseline | Upregulated | Enhanced BMP signaling | [1][7] |

| Total Smad2/3 | Baseline | No significant impact | Specificity of action | [1][7] |

| Phosphorylated Smad2/3 | Baseline | No significant impact | Specificity of action | [1][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the core experimental protocols.

Injury-Induced Anterior Subcapsular Cataract (ASC) Mouse Model

This in vivo model is essential for studying the pathogenesis of fibrotic cataracts and for testing therapeutic interventions.

References

- 1. Smurf1 Modulates Smad Signaling Pathway in Fibrotic Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | A01 | Smurf1 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 3. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smurf1: A possible therapeutic target in dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. α-Smooth muscle actin is constitutively expressed in the lens epithelial cells of several species - PMC [pmc.ncbi.nlm.nih.gov]

Smurf1-IN-A01: A Technical Guide to its Role and Therapeutic Potential in Immune Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a critical E3 ubiquitin ligase that acts as a negative regulator in various immune signaling pathways. Its inhibition presents a promising therapeutic strategy for enhancing immune responses in contexts such as infectious diseases and oncology. This technical guide provides an in-depth overview of the role of Smurf1 in immunity and the mechanism of action of its potent inhibitor, Smurf1-IN-A01. We consolidate the available preclinical data, provide detailed experimental protocols for studying Smurf1 inhibition, and present key signaling pathways and experimental workflows through structured diagrams.

Introduction: Smurf1 as a Key Regulator of Immune Signaling

Smurf1, a HECT-type E3 ubiquitin ligase, is a pivotal player in maintaining immune homeostasis by targeting key signaling proteins for proteasomal degradation.[1] Its role extends across both innate and adaptive immunity, where it fine-tunes the intensity and duration of immune responses. Dysregulation of Smurf1 activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.[1][2]

Smurf1 exerts its regulatory function by ubiquitinating a range of substrates involved in crucial immune signaling cascades. In innate immunity, Smurf1 has been shown to target components of the Toll-like receptor (TLR), RIG-I-like receptor (RLR), and cytokine signaling pathways.[3][4][5] For instance, it mediates the degradation of MyD88, an essential adaptor protein in TLR signaling, and MAVS, a central component of the RLR pathway for antiviral responses.[1][3] Furthermore, Smurf1 targets TRAF proteins and MEKK2, thereby dampening NF-κB and MAPK signaling.[5] It also negatively regulates the IFN-γ signaling pathway by promoting the degradation of STAT1.[1]

In the context of adaptive immunity, emerging evidence points to a role for Smurf1 in T-cell differentiation. Specifically, Smurf1 has been shown to suppress the polarization of pro-inflammatory Th17 and Th17.1 cells by targeting the transcription factor RORγt for ubiquitination and degradation.[6] This suggests that inhibition of Smurf1 could enhance T-cell-mediated anti-tumor and anti-pathogen immunity.

Mechanism of Action of this compound

This compound is a potent and selective small molecule inhibitor of Smurf1. It exhibits high-affinity binding to Smurf1, with a dissociation constant (Kd) in the nanomolar range.[7] The primary mechanism of action of this compound is the disruption of the interaction between Smurf1 and its substrate proteins.[8] By binding to Smurf1, the inhibitor prevents the recruitment and subsequent ubiquitination of target proteins like Smad1/5, leading to their stabilization and accumulation.[8] This, in turn, enhances the signaling pathways that are negatively regulated by Smurf1, such as the Bone Morphogenetic Protein (BMP) pathway.[7] In the context of the immune system, the inhibition of Smurf1 by this compound is expected to lead to the stabilization of key immune signaling molecules, thereby augmenting pro-inflammatory and antiviral responses.

Preclinical Data for this compound in Immune Modulation

The available preclinical data for this compound, while still emerging, suggests its potential as a modulator of immune responses. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 3.664 nM | Biochemical Assay | [8][9] |

Table 1: Biochemical Potency of this compound

| Cell Line | Concentration | Effect | Assay | Reference |

| RAW264.7 | 10 µM | Blocked β-glucan-induced MyD88 degradation | Western Blot | [10] |

| HDMECs | 2 µM | Increased WNK1 levels | Western Blot | [11] |

| PANC-1, CFPAC-1 | 0-100 µM | Suppressed cell proliferation and migration | CCK8, Wound-healing | [8][9] |

Table 2: In Vitro Cellular Activity of this compound

| Model | Dose | Effect | Reference |

| Mouse model of retinal degeneration | 2 µL intravitreal injection | Down-regulated NLRP3 and inhibited IL-1β | [10] |

Table 3: In Vivo Activity of this compound

Signaling Pathways and Experimental Workflows

Smurf1-Mediated Regulation of Innate Immune Signaling

The following diagram illustrates the central role of Smurf1 in negatively regulating key innate immune signaling pathways.

Caption: Smurf1 negatively regulates innate immune pathways.

Mechanism of Action of this compound

This diagram depicts how this compound intervenes in the Smurf1-mediated degradation of a substrate protein.

Caption: MoA of this compound.

Experimental Workflow: Assessing the Effect of this compound on Macrophage Cytokine Production

The following diagram outlines a typical experimental workflow to quantify the impact of this compound on cytokine secretion from macrophages.

Caption: Workflow for macrophage cytokine analysis.

Detailed Experimental Protocols

In Vitro Ubiquitination Assay

This protocol is designed to assess the ability of Smurf1 to ubiquitinate a substrate protein in a cell-free system and to test the inhibitory effect of this compound.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human Smurf1

-

Recombinant substrate protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

SDS-PAGE and Western blot reagents

-

Antibodies against the substrate protein and ubiquitin

Protocol:

-

Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, add:

-

100 nM E1 enzyme

-

500 nM E2 enzyme

-

500 nM Smurf1

-

1 µM substrate protein

-

10 µM ubiquitin

-

2 mM ATP

-

2 µL of 10x ubiquitination reaction buffer

-

Nuclease-free water to a final volume of 20 µL.

-

-

For the inhibition assay, pre-incubate Smurf1 with the desired concentration of this compound or DMSO vehicle control for 30 minutes on ice before adding the other reaction components.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Analyze the samples by SDS-PAGE and Western blot.

-

Probe the membrane with an antibody against the substrate protein to detect its ubiquitinated forms (which will appear as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Immunoprecipitation of Smurf1 Substrates from Cell Lysates

This protocol describes the immunoprecipitation of an endogenous Smurf1 substrate to assess its ubiquitination status in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Antibody against the substrate protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

-

SDS-PAGE and Western blot reagents

-

Antibodies against the substrate protein and ubiquitin

Protocol:

-

Culture cells to 80-90% confluency.

-

Treat the cells with this compound or DMSO vehicle for the desired time and concentration. In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with cold wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blot, probing for the substrate protein and ubiquitin. An increase in the ubiquitinated substrate signal in the DMSO-treated sample compared to the this compound-treated sample would indicate successful inhibition of Smurf1-mediated ubiquitination.

Macrophage Stimulation and Cytokine Analysis

This protocol is for assessing the effect of this compound on the production of pro-inflammatory cytokines by macrophages.

Materials:

-

Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs)

-

Cell culture medium

-

This compound

-

Immune stimulus (e.g., LPS from E. coli)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Protocol:

-

Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.

-

Stimulate the cells with an immune agonist (e.g., 100 ng/mL LPS) for 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

-

A dose-dependent increase in cytokine production in the this compound-treated wells compared to the DMSO control would indicate that Smurf1 inhibition enhances the pro-inflammatory response.

Conclusion

Smurf1 is a well-defined negative regulator of key immune signaling pathways. The small molecule inhibitor this compound offers a valuable tool for investigating the therapeutic potential of targeting this E3 ligase. By preventing the degradation of crucial signaling proteins, this compound has the potential to enhance both innate and adaptive immune responses. The data and protocols presented in this technical guide provide a foundation for researchers and drug developers to further explore the role of this compound in various disease models where immune augmentation is desirable. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and spectrum of activity across different immune cell types.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. E3 Ubiquitin Ligase Smurf1 Regulates the Inflammatory Response in Macrophages and Attenuates Hepatic Damage during Betacoronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]

- 5. Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMURF1 inhibits the Th17 and Th17.1 polarization and improves the Treg/Th17 imbalance in systemic lupus erythematosus through the ubiquitination of RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. SMURF1/2 are novel regulators of WNK1 stability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Smurf1-IN-A01 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction